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Compound of Interest

Compound Name: N-Methylmescaline hydrochloride

Cat. No.: B1201431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methylmescaline, with a focus on its hydrochloride salt. Due to the limited availability of specific
experimental data for the hydrochloride form in publicly accessible literature, this document
presents available data for the free base, N-Methylmescaline, and discusses the expected
spectral characteristics for the hydrochloride salt based on established principles of organic
spectroscopy. General experimental protocols for obtaining the described spectroscopic data
are also provided.

Chemical Structure and Properties

N-Methylmescaline is a phenethylamine derivative and a naturally occurring alkaloid found in
certain cacti, such as Peyote (Lophophora williamsii)[1]. As a secondary amine, it readily forms
a hydrochloride salt upon reaction with hydrochloric acid. This salt form generally exhibits
increased water solubility and crystallinity compared to the free base.

Table 1: Chemical and Physical Properties of N-Methylmescaline and its Hydrochloride Salt
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N-Methylmescaline (Free N-Methylmescaline
Property .

Base) Hydrochloride
Chemical Formula C12H19NO3 C12H19NOs3 « HCI[2]
Molecular Weight 225.29 g/mol [3] 261.75 g/mol
CAS Number 4838-96-4[1] 6308-81-2[2]
Appearance - Crystalline solid[4]

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for N-Methylmescaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental *H and **C NMR data for N-Methylmescaline hydrochloride are not
readily available in the reviewed literature. However, based on the general principles of NMR
spectroscopy for amine salts, the following characteristics can be expected in comparison to
the free base.

Upon protonation of the nitrogen atom to form the hydrochloride salt, the electron density
around the neighboring protons and carbons is reduced. This deshielding effect results in a
downfield shift (higher ppm values) for the signals of the N-methyl group and the adjacent
methylene groups in both *H and 3C NMR spectra[5].

Table 2: Predicted *H NMR Spectral Characteristics for N-Methylmescaline Hydrochloride
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Protons

Predicted Chemical
Shift (ppm)

Multiplicity

Notes

Ar-H

~6.5

Aromatic protons.

O-CHs (para)

~3.8

Methoxy group

protons.

O-CHs (meta)

Methoxy group

protons.

Ar-CHo-

Methylene protons
adjacent to the

aromatic ring.

-CH2-N

Methylene protons
adjacent to the
nitrogen. Expected to
be shifted downfield
compared to the free

base.

N-CHs

N-methyl protons.
Expected to be
significantly shifted
downfield compared

to the free base.

NH2+

Broad singlet

Proton on the
positively charged
nitrogen. Often
exchanges with

solvent protons.

Table 3: Predicted 13C NMR Spectral Characteristics for N-Methylmescaline Hydrochloride
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Predicted Chemical Shift

Carbon Notes
(ppm)

Aromatic carbon attached to
C-O (para) ~153

the para-methoxy group.

Aromatic carbons attached to
C-O (meta) ~137

the meta-methoxy groups.
C-CH: ~133 Quaternary aromatic carbon.

Aromatic carbons bearing a
Ar-CH ~106

proton.

Carbon of the para-methoxy
O-CHs (para) ~60

group.

Carbons of the meta-methoxy
O-CHs (meta) ~56

groups.

Methylene carbon adjacent to
Ar-CHa- ~34

the aromatic ring.

Methylene carbon adjacent to
-CH2-N ~51 the nitrogen. Expected to be
shifted downfield.

N-methyl carbon. Expected to
be shifted downfield.

N-CHs ~36

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylmescaline hydrochloride is expected to show characteristic
absorptions for a secondary amine salt. The most significant feature would be a broad and
strong absorption band in the region of 3000-2700 cm~1, which is attributed to the stretching
vibration of the N-H* bond[6]. This broadness is a result of hydrogen bonding. Other
characteristic peaks would include C-H stretching of the aromatic ring, alkyl groups, and
methoxy groups, as well as C=C stretching of the aromatic ring.

Table 4: Expected Infrared Absorption Bands for N-Methylmescaline Hydrochloride

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1201431?utm_src=pdf-body
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.benchchem.com/product/b1201431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Absorption Range .
Functional Group ( 1 Intensity Notes
cm-

Characteristic of a

N-H* Stretch 3000 - 2700 Strong, Broad secondary amine
salt[6].
C-H Stretch )
_ 3100 - 3000 Medium
(Aromatic)
C-H Stretch (Alkyl) 3000 - 2850 Medium
C=C Stretch )
] 1600 - 1450 Medium to Weak
(Aromatic)

C-0O Stretch (Aryl

1250 - 1000 Strong
Ether)

Asymmetric bending
of the NH2* group[6].

N-H* Bend 1625 - 1560 Medium

Mass Spectrometry (MS)

Mass spectrometry of N-Methylmescaline is typically performed using Gas Chromatography-
Mass Spectrometry (GC-MS) on the free base due to the non-volatile nature of the
hydrochloride salt. During GC-MS analysis, the sample is vaporized, and the hydrochloride salt
would either decompose or be analyzed as the free base. The electron ionization (El) mass
spectrum of N-Methylmescaline is characterized by a molecular ion peak and several key
fragment ions.

The primary fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen
atom, leading to the formation of a stable iminium ion.

Table 5: Major Fragments in the Mass Spectrum of N-Methylmescaline (Free Base)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

miz lon Structure Fragmentation Pathway
225 [C12H19NOs3]* Molecular lon (M*)

Beta-cleavage, formation of
58 [CH2=NHCHs]* -

the iminium ion (base peak).

Loss of the ethylamine side
167 [M - C2HsN]* _

chain.

Loss of the N-methylamino
182 [M - CHs-NH2]*

group.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed. Specific
parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of N-Methylmescaline hydrochloride
in a suitable deuterated solvent (e.g., D20, CDsOD, or DMSO-ds) in an NMR tube. The
choice of solvent can affect the chemical shifts.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.
e Acquisition:

o 'H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve

a good signal-to-noise ratio.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a
longer relaxation delay may be necessary due to the lower natural abundance of 3C and

longer relaxation times.

IR Spectroscopy
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o Sample Preparation (KBr Pellet): Mix a small amount of N-Methylmescaline hydrochloride
(1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the
mixture to a fine powder and press it into a transparent pellet using a hydraulic press[7].

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm~1). A
background spectrum of the empty sample compartment should be recorded and subtracted
from the sample spectrum.

GC-MS

o Sample Preparation: For the analysis of the free base, dissolve a small amount of N-
Methylmescaline in a volatile organic solvent such as methanol or ethyl acetate. If starting
with the hydrochloride salt, it may need to be neutralized with a base and extracted into an
organic solvent. The typical concentration for GC-MS analysis is around 10 pg/mL[8].

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e GC Conditions:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Injector Temperature: Typically 250-280 °C.

o Oven Program: A temperature gradient program is used to separate the components of
the sample. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10
°C/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 500.

Visualizations
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Synthesis Workflow

The following diagram illustrates a general synthetic route to N-Methylmescaline, which can
then be converted to the hydrochloride salt. The synthesis of mescaline and its derivatives

often starts from 3,4,5-trimethoxybenzaldehyde.

Characterization

Salt Formation
Y

Synthesis of N-Methylmescaline N-Methylmescaline

R

Hydrochloride

3,4,5-Trimethoxybenzaldehyde

XX

Click to download full resolution via product page

Caption: Synthetic pathway and characterization of N-Methylmescaline hydrochloride.

Mass Spectrometry Fragmentation

This diagram illustrates the key fragmentation pathway of N-Methylmescaline in an ElI-mass

spectrometer.

| Iminium lon
B-cleavage [CaHeN]*

m/z = 58

N-Methylmescaline

[(M]*
m/z = 225

Neutral Radical
[C10H1303]°

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1201431?utm_src=pdf-body-img
https://www.benchchem.com/product/b1201431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Primary fragmentation of N-Methylmescaline in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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